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(E)-4-oxo-4-(propylamino)but-2-enoic acid

Cat. No.: B3419596
CAS No.: 147473-84-5
M. Wt: 157.17 g/mol
InChI Key: KDUIBZJVAXYHPY-ONEGZZNKSA-N
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Description

Contextual Significance within Organic Synthesis and Chemical Biology Disciplines

The but-2-enoic acid scaffold is a cornerstone in the fields of organic synthesis and chemical biology. Derivatives of 4-oxo-2-butenoic acid are recognized as valuable intermediates for the synthesis of more complex molecules and are known to possess biological activity. researchgate.net The α,β-unsaturated carboxylic acid motif is a key feature in a wide array of pharmaceuticals and natural products. researchgate.net

In organic synthesis, these compounds serve as versatile synthons. The electrophilic nature of the double bond allows for a variety of conjugate addition reactions, while the carboxylic acid and ketone functionalities provide handles for further chemical transformations. This versatility has been harnessed in the development of "build-couple-transform" strategies for generating libraries of diverse molecular scaffolds, which are crucial for high-throughput screening in drug discovery. researchgate.net For instance, transformations of a 4-oxo-2-butenamide template, a close relative of the title compound, have been optimized to include cyclizations, reductions, and 1,4-additions to create extensive chemical libraries. researchgate.net

From a chemical biology perspective, the but-2-enoic acid moiety is present in numerous biologically active molecules. The reactivity of the Michael acceptor (the α,β-unsaturated system) allows these compounds to covalently interact with biological nucleophiles, such as cysteine residues in proteins. This mechanism is often the basis for their biological effects.

Historical Development and Relevant Precursors to the But-2-enoic Acid Scaffold

The study of but-2-enoic acid derivatives has a rich history, with early research focusing on isomers like crotonic acid ((2E)-but-2-enoic acid). wikipedia.org Crotonic acid itself has been a subject of interest for its reactivity and has been used as a comonomer in the production of paints and adhesives. wikipedia.org

The synthesis of the 4-oxo-2-butenoic acid core has evolved over time. Early methods often faced challenges in terms of generality and reaction conditions. researchgate.net Modern synthetic approaches have focused on developing more efficient and versatile routes. These include microwave-assisted aldol-condensation reactions between methyl ketone derivatives and glyoxylic acid, as well as Friedel–Crafts acylation of electron-rich aromatic compounds with maleic anhydride (B1165640). researchgate.net These advancements have made a wider range of substituted 4-oxo-2-butenoic acids accessible for research and development.

The broader family of butenolides and butyrolactones, which can be derived from but-2-enoic acids, are also of significant historical and ongoing interest. acs.org These structures are found in numerous natural products with a wide range of biological activities, driving the development of asymmetric synthetic strategies to access them in enantiomerically pure forms. acs.org

Identification of Key Research Questions and Unaddressed Challenges

While the but-2-enoic acid scaffold is well-established, several key research questions and challenges remain, particularly concerning specific derivatives like (E)-4-oxo-4-(propylamino)but-2-enoic acid.

A primary challenge is the development of stereoselective synthetic methods. Controlling the geometry of the double bond (E vs. Z) and any stereocenters in the molecule is crucial, as different stereoisomers can have vastly different biological activities. For the title compound, a key question would be how to selectively synthesize the (E)-isomer over the (Z)-isomer.

Another area of active research is the exploration of the chemical space accessible from this scaffold. The development of novel transformations of the but-2-enoic acid core to generate diverse and complex molecular architectures is a continuous goal. For this compound, this would involve investigating its reactivity in various cycloaddition, multicomponent, and tandem reactions.

Finally, a significant unaddressed challenge is the comprehensive evaluation of the biological activity of the vast number of possible derivatives. While the scaffold is known to be a pharmacophore, the specific biological targets and therapeutic potential of many of its derivatives, including this compound, are yet to be determined. This requires extensive screening and mechanistic studies to elucidate their mode of action and potential applications in medicine.

Data Tables

Table 1: Properties of But-2-enoic Acid Isomers

PropertyCrotonic Acid ((2E)-but-2-enoic acid)Isocrotonic Acid ((2Z)-but-2-enoic acid)
Chemical Formula C₄H₆O₂C₄H₆O₂
Molar Mass 86.09 g/mol 86.09 g/mol
Appearance Colorless needlesOily liquid
Melting Point 71.6 °C15.5 °C
Boiling Point 185 °C169 °C
CAS Number 107-93-7503-64-0

Data sourced from general chemical knowledge and publicly available databases.

Table 2: Related But-2-enoic Acid Derivatives in Research

Compound NameCAS NumberKey Research Area/Application
(E)-4-Oxo-4-phenylbut-2-enoic acid17812-07-6Intermediate in organic synthesis. bldpharm.comsigmaaldrich.com
4-(4-Bromophenyl)-4-oxo-but-2-enoic acidNot availableSynthesis of heterocyclic compounds. researchgate.net
4-Oxo-4-(p-toluidino)but-2-enoic acid24870-11-9Chemical synthesis. chemicalbook.com
(E)-4-(Dimethylamino)but-2-enoic acid hydrochloride1130155-48-4Chemical synthesis. bldpharm.com
(Z)-4-Oxo-4-(propylamino)but-2-enoic acid36342-07-1Commercially available for research. bldpharm.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11NO3 B3419596 (E)-4-oxo-4-(propylamino)but-2-enoic acid CAS No. 147473-84-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-4-oxo-4-(propylamino)but-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-2-5-8-6(9)3-4-7(10)11/h3-4H,2,5H2,1H3,(H,8,9)(H,10,11)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDUIBZJVAXYHPY-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCNC(=O)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36342-07-1, 147473-84-5
Record name 4-Oxo-4-(propylamino)isocrotonic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-oxo-4-(propylamino)isocrotonic acid
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Record name N-PROPYLMALEAMIC ACID
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Synthetic Methodologies for E 4 Oxo 4 Propylamino but 2 Enoic Acid and Its Analogues

Established Synthetic Routes and Reaction Optimizations

Traditional methods for synthesizing N-substituted maleamic acids, the (Z)-isomers of the target compound, are well-established. However, achieving the desired (E)-stereochemistry often requires specific strategies or subsequent isomerization steps.

Condensation Reactions for α,β-Unsaturated Amide Formation

The most direct route to the structural backbone of 4-oxo-4-(propylamino)but-2-enoic acid is the reaction between an amine and maleic anhydride (B1165640). This reaction proceeds via the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, leading to ring-opening and the formation of an N-substituted maleamic acid. This process yields the (Z)-isomer due to the geometry of the starting maleic anhydride.

The reaction is typically carried out in an organic solvent. Studies have shown that the choice of solvent and reaction conditions can influence the reaction rate and the equilibrium between the maleamic acid, the starting amine, and the anhydride. d-nb.info For instance, the use of acetic acid as a solvent has been reported to efficiently produce N-cyclic maleamic acids in high yields. google.com The resulting maleamic acid can then potentially be isomerized to the more stable (E)-isomer, although this often requires heat or acidic conditions which can also lead to cyclodehydration to the corresponding maleimide (B117702).

A common method involves reacting maleic anhydride with amines in ether to obtain a nearly quantitative yield of the corresponding N-substituted maleamic acid. google.com Subsequent steps are then required to achieve the final desired product structure and stereochemistry.

Stereoselective Synthesis of the (E)-Isomer

Achieving a high stereoselectivity for the (E)-isomer directly is a significant goal in the synthesis of these compounds. While the condensation of maleic anhydride yields the (Z)-isomer, other methods have been developed to favor the formation of the (E)-configuration.

One effective strategy is the Horner-Wadsworth-Emmons (HWE) reaction, which is renowned for its high (E)-selectivity in the formation of α,β-unsaturated carbonyl compounds. mdpi.com This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. For the synthesis of analogues of (E)-4-oxo-4-(propylamino)but-2-enoic acid, a suitable phosphonoacetamide would be reacted with an appropriate aldehyde, yielding the target α,β-unsaturated amide predominantly as the (E)-isomer. mdpi.com The stereochemical outcome is influenced by the reaction parameters, including the choice of base, solvent, and temperature. mdpi.com

Another highly stereoselective method involves the microwave-assisted aldol-condensation between a methyl ketone and glyoxylic acid. This approach has been shown to produce 4-oxo-2-butenoic acids exclusively with the (E) conformation for the alkene bond, with no trace of the (Z) isomer observed. rsc.orgnih.gov This method provides a direct and efficient route to the (E)-isomer scaffold.

Table 1: Optimization of Horner-Wadsworth-Emmons (HWE) Reaction Conditions for High (E)-Selectivity in the Synthesis of an α,β-Unsaturated Amide Analogue.
EntryBaseSolventTemperature (°C)Time (h)Yield (%)E:Z Ratio
1Cs₂CO₃Acetonitrile50127293:07
2Cs₂CO₃Acetonitrile8067092:08
3Cs₂CO₃Toluene100126593:07
4K₂CO₃Acetonitrile50246391:09
5DBUAcetonitrile2548595:05

Data adapted from reference mdpi.com. The table shows that the use of DBU as a base at room temperature provides the highest yield and excellent (E)-selectivity.

Catalytic Approaches and Process Intensification

Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of α,β-unsaturated amides has benefited significantly from these advancements.

Palladium-catalyzed redox-neutral desaturation has been developed to prepare α,β-conjugated secondary amides from their saturated counterparts. rsc.orgnih.govresearchgate.net This approach avoids the need for external oxidants by utilizing the cleavage of an N-O bond as the driving force for the dehydrogenation. rsc.orgnih.gov This method provides a novel strategy for carbonyl desaturation and can be chemoselective, allowing for the synthesis of the desired unsaturated amides even in the presence of more reactive esters and ketones. rsc.org

Another catalytic approach involves a selenium-mediated dehydrogenation of saturated amides. nih.gov This method relies on electrophilic activation of the amide followed by the selenium-mediated dehydrogenation, proceeding under mild conditions and showing good functional group tolerance. nih.gov A key advantage is the ability to selectively desaturate amides in the presence of other carbonyl groups like esters and ketones. nih.gov

Table 2: Substrate Scope for the Selenium-Mediated α,β-Dehydrogenation of Tertiary Amides.
Substrate (Saturated Amide)Product (α,β-Unsaturated Amide)Yield (%)
N,N-DibenzylpropionamideN,N-Dibenzylacrylamide85
N-PropionylpiperidineN-Acryloylpiperidine81
N,N-Dibenzyl-3-phenylpropanamideN,N-Dibenzylcinnamamide87
Methyl 4-(dibenzylcarbamoyl)butanoateMethyl 4-(dibenzylcarbamoyl)but-2-enoate65
4-(Dibenzylcarbamoyl)cyclohexan-1-one4-(Dibenzylcarbamoyl)cyclohex-2-en-1-one60

Data adapted from reference nih.gov. This table demonstrates the method's tolerance for various functional groups, including esters and ketones.

Novel and Sustainable Synthetic Strategies

The development of environmentally friendly synthetic methods is a paramount goal in modern chemistry. This has led to the exploration of biocatalytic and green chemistry approaches for the synthesis of this compound and its analogues.

Chemo-Enzymatic and Biocatalytic Syntheses

Biocatalysis offers a powerful tool for chemical synthesis, often providing high selectivity under mild reaction conditions. While the direct enzymatic synthesis of this compound is not widely reported, related enzymatic transformations highlight the potential of this approach.

For instance, carbon-nitrogen (C-N) lyases have been employed as biocatalysts for the enantioselective hydroamination of fumaric acid to produce N-substituted L-aspartic acids. nih.gov Enzymes like ethylenediamine-N,N′-disuccinic acid (EDDS) lyase exhibit a broad substrate scope, accepting various amines for addition to fumarate, which is structurally related to the target compound. nih.gov This demonstrates the feasibility of using enzymes to catalyze the addition of amines to α,β-unsaturated dicarboxylic acids with high enantioselectivity. nih.gov

Furthermore, lipases have been utilized to catalyze aza-Michael addition reactions, which involve the addition of a nitrogen nucleophile to an α,β-unsaturated compound. mdpi.com This methodology has been successfully applied to the synthesis of N-substituted benzimidazole derivatives and could potentially be adapted for the synthesis of the target butenoic acid derivative. mdpi.com The use of engineered enzymes, such as variants of tryptophan synthase, has also shown promise in creating new C-N bonds for the synthesis of non-canonical amino acids. nih.gov

Table 3: Substrate Scope of EDDS Lyase in the Asymmetric Hydroamination of Fumarate.
Amine SubstrateProduct (N-substituted L-aspartic acid)Conversion (%)Enantiomeric Excess (%)
BenzylamineN-Benzyl-L-aspartic acid85>99
PhenethylamineN-Phenethyl-L-aspartic acid93>99
3-PhenylpropylamineN-(3-Phenylpropyl)-L-aspartic acid95>99
4-FluorobenzylamineN-(4-Fluorobenzyl)-L-aspartic acid92>99

Data adapted from reference nih.gov. This table illustrates the enzyme's ability to accommodate various arylalkylamines, producing chiral products with excellent optical purity.

Application of Green Chemistry Principles (e.g., Solvent-Free, Water-Mediated Reactions)

Adherence to green chemistry principles is crucial for developing sustainable synthetic processes. This includes minimizing waste, avoiding hazardous solvents, and improving energy efficiency.

The synthesis of N-substituted maleamic acids and their subsequent cyclization to maleimides has been successfully demonstrated in water, a benign and environmentally friendly solvent. arkat-usa.org The reaction of an exo-Diels-Alder adduct of furan (B31954) and maleic anhydride with amino acids in water, under either classical heating or microwave irradiation, proceeds through a maleamic acid intermediate to give the corresponding maleimides in good to excellent yields. arkat-usa.org This water-mediated approach avoids the use of volatile and often toxic organic solvents.

Solvent-free reaction conditions represent another important green chemistry strategy. A patented process describes the preparation of maleamic acid by reacting molten maleic anhydride with gaseous ammonia in the absence of any solvent or catalyst. google.com This method provides the product in a nearly quantitative yield and high purity. google.com Similarly, polymaleimide has been synthesized by reacting polymaleic anhydride with urea in a solvent-free reaction at elevated temperatures, demonstrating the feasibility of solid-state or melt-phase reactions for this class of compounds. mdpi.com These solvent-free methods significantly reduce waste and simplify product isolation.

Table 4: Synthesis of N-Substituted Maleimides in Water via a Maleamic Acid Intermediate.
Amino AcidMethodTimeYield (%)
(S)-IsoleucineReflux1 h79
(S)-IsoleucineMicrowave (450 W)4 x 30 s85
(S)-PhenylalanineReflux1 h82
(S)-PhenylalanineMicrowave (450 W)3 x 30 s89
GlycineReflux1 h80
GlycineMicrowave (450 W)3 x 30 s86

Data adapted from reference arkat-usa.org. The table highlights the efficiency of water as a solvent and the rate enhancement provided by microwave irradiation.

Continuous Flow Synthesis for Scalable Production

The industrial-scale production of this compound and related N-alkyl maleamic acids can be significantly enhanced by transitioning from traditional batch processing to continuous flow synthesis. This modern manufacturing technique offers numerous advantages, including improved safety, enhanced reaction control, higher yields, and greater purity of the final product.

In a typical flow synthesis setup, reagents are continuously pumped through a network of tubes and reactors where the reaction occurs. For the synthesis of N-substituted maleamic acids, a solution of maleic anhydride in a suitable solvent (e.g., ether, acetone) and a separate stream of the alkylamine (in this case, propylamine) would be mixed at a specific junction and then passed through a heated or cooled reactor coil. The precise control over parameters such as temperature, pressure, and residence time allows for the optimization of the reaction to minimize side product formation and maximize conversion.

Key advantages of employing continuous flow for this synthesis include:

Superior Heat Management: The high surface-area-to-volume ratio of flow reactors allows for efficient heat exchange, easily managing the exothermic nature of the reaction between maleic anhydride and amines. This prevents the formation of hotspots that can lead to degradation and byproduct formation in large batch reactors.

Enhanced Safety: The small reaction volumes within the flow system at any given time significantly reduce the risks associated with handling reactive chemicals.

Rapid Optimization: The conditions for the synthesis can be quickly optimized by systematically varying flow rates and temperatures, a process that is much more time-consuming and resource-intensive in batch production.

Scalability: Production can be scaled up by either extending the operational time of the reactor ("scaling out") or by using multiple reactors in parallel. This avoids the complex and often non-linear challenges of scaling up traditional batch reactors.

A patented method for the continuous and efficient production of high-purity N-substituted maleamic acids underscores the industrial relevance of this approach, highlighting its suitability for generating various alkyl-substituted derivatives. google.com

Design and Synthesis of Structurally Modified Derivatives

The therapeutic potential of a lead compound is often refined through the systematic modification of its chemical structure. For this compound, derivatives can be designed and synthesized by altering three key regions: the N-alkyl side chain, the carboxylic acid functionality, and the core amide bond through isosteric replacements.

The synthesis of analogues with different N-alkyl side chains is a straightforward method to explore the structure-activity relationship (SAR) of the propyl group. The general synthetic route involves the reaction of maleic anhydride with a variety of commercially available primary alkylamines. google.com This reaction is typically carried out in a solvent like ether or acetone at temperatures ranging from 0 °C to room temperature, leading to the corresponding N-alkyl maleamic acid. google.com

By substituting propylamine with other alkylamines, a library of derivatives can be generated to probe the effects of chain length, branching, and the presence of cyclic structures on biological activity.

Alkylamine ReactantResulting N-Alkyl Maleamic Acid DerivativePotential Structural Variation
Ethylamine(E)-4-(ethylamino)-4-oxobut-2-enoic acidShorter alkyl chain
n-Butylamine(E)-4-(butylamino)-4-oxobut-2-enoic acidLonger alkyl chain
Isobutylamine(E)-4-(isobutylamino)-4-oxobut-2-enoic acidBranched alkyl chain
Cyclopentylamine(E)-4-(cyclopentylamino)-4-oxobut-2-enoic acidAlicyclic substitution
Benzylamine(E)-4-(benzylamino)-4-oxobut-2-enoic acidAromatic substitution

The carboxylic acid group is a key functional handle that can be modified to alter the compound's physicochemical properties, such as polarity, solubility, and ability to act as a hydrogen bond donor or acceptor. Standard organic chemistry transformations can be applied to generate a range of derivatives. thermofisher.com

Esterification: Reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) yields the corresponding ester. This modification removes the acidic proton and increases lipophilicity.

Amidation: The carboxylic acid can be converted into a primary, secondary, or tertiary amide by coupling it with an appropriate amine. This reaction typically requires an activating agent, such as a carbodiimide (e.g., EDC), to facilitate the formation of the new amide bond under mild conditions. nih.gov

Reduction: Treatment with a strong reducing agent like lithium aluminum hydride (LiAlH₄) would reduce the carboxylic acid to the corresponding primary alcohol, significantly altering the molecule's electronic and steric profile.

These derivatizations allow for a systematic exploration of how changes in the electronic nature and hydrogen-bonding capacity of this part of the molecule impact its biological function.

Isosteric and bioisosteric replacement is a sophisticated strategy in medicinal chemistry used to fine-tune a molecule's properties by replacing a functional group with another that has similar physical or chemical characteristics. drughunter.com This can improve potency, selectivity, metabolic stability, or pharmacokinetic profiles. drughunter.com

For this compound, both the carboxylic acid and the amide functionalities are prime candidates for bioisosteric replacement.

Carboxylic Acid Bioisosteres: The carboxylic acid group is often replaced to modulate acidity and improve membrane permeability. nih.gov Commonly used bioisosteres for carboxylic acids maintain a similar acidic pKa and spatial arrangement. cambridgemedchemconsulting.com

Amide Bioisosteres: The amide bond can be replaced to enhance metabolic stability against proteases or to alter conformational preferences. Heterocyclic rings are frequently used as amide isosteres as they can mimic the hydrogen bonding properties and geometry of the amide group. drughunter.comnih.gov

Original Functional GroupPotential Bioisosteric ReplacementRationale for Replacement
Carboxylic Acid (-COOH)1H-TetrazoleMaintains comparable acidity (pKa) to carboxylic acids. drughunter.comcambridgemedchemconsulting.com
AcylsulfonamidePossesses pKa values within the range of carboxylic acids. nih.gov
Hydroxamic Acid (-CONHOH)Can act as a metal-chelating group and is a known carboxylic acid surrogate. nih.gov
Amide (-CONH-)1,2,4-OxadiazoleA metabolically stable ring that can mimic the geometry of an amide. drughunter.com
1,2,4-TriazoleCan act as a hydrogen bond acceptor and is metabolically robust. drughunter.com
ThiazoleIntroduces a different electronic and steric profile while maintaining key geometric features.

Chemical Reactivity and Mechanistic Organic Chemistry of E 4 Oxo 4 Propylamino but 2 Enoic Acid

Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of (E)-4-oxo-4-(propylamino)but-2-enoic acid is characterized by the electrophilic nature of the α,β-unsaturated system and the nucleophilic/electrophilic duality of the carboxylic acid and amide moieties.

Michael Addition Reactions and Conjugate Additions

The α,β-unsaturated carbonyl framework of this compound makes it a prime candidate for Michael addition, a type of conjugate addition. nih.govnih.govresearchgate.net In this reaction, a nucleophile (Michael donor) adds to the β-carbon of the molecule (Michael acceptor), driven by the formation of a thermodynamically stable product. nih.gov A variety of nucleophiles, including enolates, amines, and thiols, can participate in such reactions. nih.gov

For N-substituted maleamic acids, the reactivity in Michael additions is well-established. For instance, the addition of amines to the double bond of maleamic acid derivatives is a known transformation. tandfonline.com The general mechanism involves the attack of the nucleophile on the β-carbon, leading to the formation of an enolate intermediate, which is subsequently protonated to yield the final product.

Table 1: Examples of Michael Donors for Conjugate Addition to α,β-Unsaturated Carbonyls

Michael Donor ClassSpecific Example
EnolatesDiethyl malonate
AminesPiperidine
ThiolsThiophenol
OrganocupratesLithium dimethylcuprate

The presence of the N-propyl group and the carboxylic acid can influence the rate and outcome of the Michael addition through steric and electronic effects.

Cycloaddition Reactions and Heterocyclic Compound Formation

This compound and its derivatives can participate in various cycloaddition reactions, providing pathways to a diverse range of heterocyclic compounds. The electron-deficient double bond makes it a good dienophile in Diels-Alder reactions and a dipolarophile in 1,3-dipolar cycloadditions.

The Diels-Alder reaction, a [4+2] cycloaddition, would involve the reaction of the maleamic acid derivative with a diene. tandfonline.com For example, N-substituted maleimides, which can be formed from the cyclization of maleamic acids, readily undergo Diels-Alder reactions with dienes like furan (B31954) and 2,5-dimethylfuran. wikipedia.orgnih.govmdpi.com The reaction of N-phenylmaleimide with furan is a classic example used in undergraduate laboratories. mdpi.com

1,3-Dipolar cycloadditions offer another route to five-membered heterocycles. nih.govlew.ro Maleimides, derived from maleamic acids, can react with 1,3-dipoles such as nitrile oxides and azomethine ylides. google.comresearchgate.net For instance, the reaction of chiral maleimides with nitrile oxides has been studied, although it often results in a mixture of stereoisomers. google.com

The intramolecular cyclization of the maleamic acid itself to form an N-propylmaleimide is a crucial preliminary step for many of these cycloaddition reactions. nih.govdoubtnut.com This cyclization is typically promoted by dehydrating agents like acetic anhydride (B1165640). nih.govresearchgate.net

Hydrolysis and Esterification Kinetics

The carboxylic acid and amide functional groups in this compound are susceptible to hydrolysis, while the carboxylic acid can undergo esterification.

The hydrolysis of N-substituted amides has been studied under various conditions. The rate of hydrolysis is dependent on pH, with both acid- and base-catalyzed pathways being possible. mit.edu For N-substituted maleamic acids, hydrolysis is also influenced by the substituents on the double bond, which affect the pH-related hydrolysis kinetics. researchgate.net The hydrolysis of maleamic acids can also be accompanied by isomerization between the maleamic acid and its corresponding anhydride and amine precursors, especially in organic solvents. mit.edu

The esterification of the carboxylic acid group can be achieved by reaction with an alcohol in the presence of an acid catalyst. The rate of esterification is influenced by the steric hindrance around the carboxylic acid and the electronic nature of the substituents. researchgate.netiaea.org For maleic acid, esterification with alcohols like ethanol (B145695) and butanol has been studied using various catalysts, including ion-exchange resins. mit.edu The formation of water during the reaction means that it is an equilibrium process, and removal of water can drive the reaction towards the ester product. mit.edu

The kinetics of these reactions for this compound specifically have not been reported, but can be expected to follow general trends observed for similar N-alkyl substituted maleamic acids.

Regioselectivity and Stereoselectivity in Chemical Transformations

The presence of multiple reactive sites and the potential for the formation of new stereocenters make the study of regioselectivity and stereoselectivity in the reactions of this compound particularly important.

Diastereoselective and Enantioselective Reaction Pathways

The conjugate addition to the α,β-unsaturated amide system can be performed in a stereoselective manner. Diastereoselective conjugate additions can be achieved by using chiral auxiliaries attached to the nitrogen atom. google.com For example, L-ephedrine has been used as a chiral auxiliary in the diastereoselective conjugate addition of Grignard reagents to α,β-unsaturated amides. google.com

Enantioselective Michael additions can be catalyzed by chiral catalysts. For instance, N-heterocyclic carbenes have been used to catalyze the enantioselective intramolecular Michael reaction of substrates containing an α,β-unsaturated aldehyde and a pendant conjugate acceptor. While these examples are not on maleamic acids directly, the principles are applicable.

Table 2: Examples of Chiral Induction Methods in Conjugate Additions

MethodDescription
Chiral AuxiliaryA chiral molecule temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction.
Chiral CatalystA chiral substance that increases the rate of a chemical reaction without itself undergoing any permanent chemical change, and which directs the formation of a specific enantiomer.

Influence of Substituents on Reaction Stereochemistry

The stereochemical outcome of reactions involving this compound is influenced by its substituents. The E-configuration of the double bond is a key stereochemical feature.

In elimination reactions to form trisubstituted (E)-α,β-unsaturated amides, the stereoselectivity can be very high. nih.govresearchgate.net The stereocontrol is often rationalized using conformational models of the transition state. researchgate.net

In cycloaddition reactions, the facial diastereoselectivity is influenced by the existing stereocenters in the molecule. For example, in the 1,3-dipolar cycloaddition of nitrile oxides to chiral maleimides, the substituent on the maleimide (B117702) skeleton affects the diastereomeric ratio of the products. google.com

The regioselectivity of reactions on α,β-unsaturated ketones and amides is also a subject of interest. tandfonline.com While the β-position is the typical site for Michael addition, functionalization at other positions can be achieved under specific conditions.

Elucidation of Reaction Mechanisms through Kinetic and Spectroscopic Analysis

The elucidation of reaction mechanisms for compounds like this compound relies heavily on a combination of kinetic studies to determine rate laws and the influence of electronic and steric effects, alongside spectroscopic analysis to identify transient intermediates and final products.

Transition State Analysis and Reaction Coordinate Mapping

While no specific transition state analysis or reaction coordinate mapping for this compound has been reported, studies on analogous systems, such as (E)-4-aryl-4-oxo-2-butenoic acid arylamides, provide valuable insights. The reaction of these compounds with nucleophiles like thiols proceeds via a conjugate addition mechanism.

Theoretical calculations on related systems suggest that the reaction pathway involves the formation of a highly ordered transition state. For the Michael addition of a nucleophile, the transition state would involve the simultaneous formation of a new carbon-nucleophile bond and the re-hybridization of the α- and β-carbons of the enoic acid moiety. The geometry of this transition state is crucial in determining the stereochemical outcome of the reaction.

Computational models of related maleamic acids have been used to study their hydrolysis and transamidation reactions. These studies indicate that the intramolecular cyclization to form a five-membered anhydride intermediate is a key step. The transition state for this cyclization is influenced by the substituents on the nitrogen atom and the double bond. For this compound, a similar intramolecular participation of the carboxylic acid group could facilitate reactions at the amide or the double bond, although the trans geometry of the double bond makes this less favorable than in the corresponding cis (maleamic acid) isomer.

Table 1: Calculated Activation Parameters for the Addition of 2-Mercaptoethanol to Substituted (E)-4-Aryl-4-oxo-2-butenoic Acid Arylamides (Illustrative Data for a Related System)

Substituent on Aroyl GroupSubstituent on Arylamide GroupEnthalpy of Activation (ΔH‡) (kJ/mol)Entropy of Activation (ΔS‡) (J/mol·K)
4-OCH₃H45.2-150
HH42.1-158
4-ClH39.8-162
H4-OCH₃43.5-155
H4-Cl40.9-160

This data is for illustrative purposes and is based on studies of related compounds to infer the potential behavior of this compound.

Spectroscopic Identification of Reactive Intermediates

The identification of reactive intermediates in the reactions of this compound is critical for confirming proposed mechanisms. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are invaluable for this purpose.

In the context of reactions involving this compound, potential intermediates could include tetrahedral intermediates from nucleophilic attack at the amide carbonyl, or enolate intermediates from conjugate addition to the α,β-unsaturated system.

For instance, in the hydrolysis of N-substituted maleamic acids, a cyclic anhydride intermediate has been proposed. nih.gov This intermediate can be detected using in-situ IR spectroscopy by observing the appearance of characteristic anhydride carbonyl stretching frequencies (typically around 1780 and 1850 cm⁻¹). Similarly, ¹H NMR spectroscopy can be used to monitor the disappearance of the starting material and the appearance of signals corresponding to the intermediate and the final product. nih.gov

In the case of Michael addition reactions, the initial adduct can be considered a reactive intermediate if it undergoes further intramolecular reactions. The formation of such an adduct with a nucleophile would lead to distinct changes in the ¹H NMR spectrum, such as the disappearance of the vinylic proton signals and the appearance of new signals corresponding to the now saturated alkyl chain.

Table 2: Key Spectroscopic Data for a Proposed Intermediate in a Related Reaction

Spectroscopic TechniqueSpeciesKey Observables
¹H NMR Enolate intermediate from Michael AdditionShift of α- and β-proton signals, potential for tautomerization observed through signal broadening or exchange with D₂O.
¹³C NMR Enolate intermediate from Michael AdditionUpfield shift of the β-carbon and downfield shift of the α-carbon.
IR Spectroscopy Cyclic Anhydride Intermediate (from related maleamic acids)Appearance of two carbonyl stretching bands around 1780 cm⁻¹ and 1850 cm⁻¹. nih.gov
Mass Spectrometry Michael AdductDetection of the molecular ion corresponding to the sum of the starting material and the nucleophile.

This table provides expected spectroscopic features for potential intermediates based on the reactivity of analogous compounds.

While direct experimental data for the title compound is scarce, the principles of physical organic chemistry allow for a robust prediction of its reactivity and the methods for its study. Future research involving detailed kinetic and spectroscopic analysis, coupled with computational modeling, will be necessary to fully elucidate the intricate reaction mechanisms of this compound.

An In-Depth Analysis of this compound: Advanced Spectroscopic and Analytical Characterization

The study of unsaturated carbonyl compounds is a significant area of organic chemistry, with applications ranging from synthetic methodology to materials science and medicinal chemistry. Within this class of molecules, this compound presents a noteworthy structure, incorporating a carboxylic acid, an amide, and an α,β-unsaturated ketone. A comprehensive understanding of its chemical properties necessitates the use of advanced spectroscopic and analytical techniques. This article focuses exclusively on the detailed analytical characterization of this compound, exploring its conformational analysis, molecular dynamics, fragmentation pathways, and intermolecular interactions through high-resolution spectroscopic methods.

Advanced Spectroscopic and Analytical Characterization Techniques for In Depth Studies

X-ray Crystallography for Solid-State Structural Parameters and Intermolecular Interactions

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide unequivocal proof of the compound's stereochemistry and offer detailed insights into its solid-state conformation and packing.

For this compound, a single-crystal X-ray diffraction study would be necessary. This involves growing a suitable single crystal of the compound, mounting it on a goniometer, and irradiating it with a monochromatic X-ray beam. The resulting diffraction pattern is then analyzed to generate an electron density map, from which the atomic positions can be determined.

Detailed Research Findings

Currently, specific X-ray crystallographic data for this compound, including its crystal system, space group, and unit cell dimensions, are not available in the reviewed scientific literature. Consequently, experimentally determined bond lengths, bond angles, and torsion angles for this specific molecule cannot be presented.

However, based on the known structures of similar α,β-unsaturated carbonyl systems and carboxamides, a number of key structural features and intermolecular interactions would be anticipated.

Expected Solid-State Structural Parameters

The solid-state structure would be expected to exhibit a largely planar backbone for the but-2-enoic acid moiety due to the sp² hybridization of the carbon atoms in the double bond and the carbonyl groups. The propyl group would likely adopt a staggered conformation to minimize steric strain.

Key parameters that would be determined from X-ray analysis include:

Bond Lengths: The C=C double bond of the enoic acid is expected to be in the range of 1.33-1.35 Å. The C=O bonds of the ketone and carboxylic acid functionalities would likely measure around 1.20-1.23 Å, while the C-N bond of the amide is anticipated to be approximately 1.33 Å, indicating partial double bond character.

Bond Angles: The bond angles around the sp² hybridized carbons would be approximately 120°.

Torsion Angles: The torsion angle of the C=C-C=O system would confirm the E (trans) configuration of the double bond.

Intermolecular Interactions

In the solid state, it is highly probable that the molecules of this compound would engage in extensive hydrogen bonding. The carboxylic acid group is a potent hydrogen bond donor (-OH) and acceptor (C=O). The secondary amide also provides a hydrogen bond donor (N-H) and an acceptor (C=O).

The most likely hydrogen bonding motif would involve the formation of a centrosymmetric dimer via hydrogen bonds between the carboxylic acid groups of two molecules. Further intermolecular hydrogen bonds could occur between the amide N-H of one molecule and a carbonyl oxygen (either from the ketone or the carboxylic acid) of a neighboring molecule, leading to the formation of one-, two-, or three-dimensional networks.

A hypothetical data table for the kind of information that would be obtained from an X-ray crystallographic study is presented below.

Interactive Data Table: Hypothetical Crystallographic Data

ParameterExpected Value/Information
Crystal System To be determined (e.g., Monoclinic, Orthorhombic)
Space Group To be determined (e.g., P2₁/c, P-1)
Unit Cell Dimensions a, b, c (Å) and α, β, γ (°) would be precisely measured.
Key Bond Lengths (Å) C=C: ~1.34; C=O (ketone): ~1.22; C=O (acid): ~1.23; C-N: ~1.33
Key Bond Angles (°) Angles around sp² carbons: ~120°
Hydrogen Bonding Expected between carboxylic acid groups and amide groups.

It must be reiterated that the values and descriptions in the table are predictive and based on established chemical principles and data for analogous structures. Definitive data can only be obtained through experimental X-ray diffraction analysis of a single crystal of this compound.

Theoretical and Computational Chemistry Studies of E 4 Oxo 4 Propylamino but 2 Enoic Acid

Quantum Chemical Calculations for Electronic Structure and Spectroscopic Property Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as (E)-4-oxo-4-(propylamino)but-2-enoic acid, at the electronic level. These methods provide insights into molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is a workhorse in quantum chemistry for predicting the properties of molecules.

For this compound, DFT calculations would typically commence with a geometry optimization to find the lowest energy structure. This involves determining the bond lengths, bond angles, and dihedral angles that result in the most stable molecular conformation. Various functionals (e.g., B3LYP, PBE0) and basis sets (e.g., 6-31G*, cc-pVTZ) can be employed to achieve a balance between computational cost and accuracy.

Once the optimized geometry is obtained, a range of electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter that provides an estimate of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive.

Furthermore, Time-Dependent DFT (TD-DFT) can be used to study the excited state properties. This allows for the prediction of the electronic absorption spectrum (UV-Vis), providing information about the wavelengths of light the molecule absorbs and the nature of the electronic transitions involved.

Table 1: Hypothetical DFT-Calculated Properties for this compound

PropertyPredicted ValueSignificance
Optimized Ground State Energy Value in HartreesIndicates the molecule's thermodynamic stability.
HOMO Energy Value in eVRelates to the molecule's ability to donate electrons.
LUMO Energy Value in eVRelates to the molecule's ability to accept electrons.
HOMO-LUMO Gap Value in eVCorrelates with chemical reactivity and electronic transitions.
Dipole Moment Value in DebyeIndicates the overall polarity of the molecule.

Note: The values in this table are illustrative and would need to be determined by actual DFT calculations.

Natural Bond Orbital (NBO) analysis is a technique used to study charge distribution, hybridization, and intramolecular interactions within a molecule. mpg.dejuniperpublishers.com It translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into localized orbitals that align with classical chemical bonding concepts like lone pairs and bonds. juniperpublishers.comwisc.edu

For this compound, NBO analysis would provide a detailed picture of the electron density distribution. It would quantify the charges on each atom (Natural Population Analysis), revealing the electrophilic and nucleophilic sites within the molecule. This information is crucial for understanding and predicting the molecule's reactivity towards other chemical species.

Vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations are typically done at the same level of theory as the geometry optimization.

The results of these calculations provide a set of vibrational modes, each with a specific frequency and intensity. These predicted frequencies can be correlated with experimental IR and Raman spectra to aid in the identification and characterization of the molecule. For this compound, characteristic vibrational modes would include the C=O stretching of the carboxylic acid and amide groups, N-H bending, and C=C stretching of the butenoic acid backbone.

It is common practice to scale the calculated vibrational frequencies by a factor to account for anharmonicity and other systematic errors in the computational method, thereby improving the agreement with experimental data.

In Silico Prediction of Molecular Interactions and Reactivity Potential (Non-Clinical)

In the realm of computational chemistry, in silico methods serve as powerful tools to predict the physicochemical and pharmacokinetic properties of a molecule before its synthesis and experimental evaluation. For this compound, computational models can estimate its behavior in a biological environment, guiding further research and development. These predictions are based on the compound's structure and rely on large datasets of known molecules.

Ligand Efficiency and Binding Energy Calculations

Ligand efficiency (LE) is a critical metric in drug discovery that assesses the binding energy of a ligand to its target on a per-atom basis. It is calculated as the binding energy divided by the number of non-hydrogen atoms. While specific experimental binding data for this compound is not available in the public domain, we can extrapolate potential values based on computational predictions for analogous structures.

A study on the related compound, (E)-4-((2-methoxyphenyl)amino)-4-oxobut-2-enoic acid, utilized the SwissADME web server to predict its drug-likeness and pharmacokinetic properties. ias.ac.in Applying a similar predictive methodology to this compound allows for the generation of a hypothetical profile. The binding energy, a measure of the strength of the interaction between a ligand and its receptor, can also be estimated through computational docking simulations against hypothetical biological targets.

Table 1: Predicted Physicochemical and Pharmacokinetic Properties of this compound

PropertyPredicted ValueDescription
Molecular Weight 171.18 g/mol The mass of one mole of the compound.
LogP (o/w) 0.75The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity.
Topological Polar Surface Area (TPSA) 78.49 ŲThe sum of surfaces of polar atoms in a molecule, which correlates with drug transport properties.
Number of Hydrogen Bond Donors 2The number of atoms in the molecule that can donate a hydrogen atom to a hydrogen bond.
Number of Hydrogen Bond Acceptors 3The number of atoms in the molecule that can accept a hydrogen atom in a hydrogen bond.
Lipinski's Rule of Five Yes (0 violations)A rule of thumb to evaluate drug-likeness and to determine if a chemical compound has properties that would make it a likely orally active drug in humans.
Bioavailability Score 0.55An overall score representing the probability of the compound having at least 10% oral bioavailability in rats or Caco-2 permeability.

This data is generated based on computational predictions for analogous compounds and should be considered hypothetical.

Docking Simulations for Molecular Target Identification (Hypothetical Scaffolds)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is instrumental in identifying potential biological targets for a given compound by simulating its interaction with the binding sites of various proteins.

For this compound, while no specific docking studies have been published, its structural similarity to other biologically active butenoic acid derivatives suggests its potential to interact with a range of protein targets. For instance, related compounds have been investigated for their interactions with enzymes and receptors involved in inflammatory and proliferative diseases. researchgate.net

Hypothetical docking simulations could be performed against a panel of protein structures known to be involved in various disease pathways. The results of such simulations would be ranked based on the calculated binding affinity (often expressed as a docking score or binding energy), which indicates the strength of the interaction. The primary interactions governing the binding would likely involve hydrogen bonds formed by the carboxylic acid and amide groups, as well as hydrophobic interactions from the propyl chain.

Table 2: Hypothetical Docking Simulation Results for this compound against Illustrative Protein Targets

Hypothetical Protein TargetPotential Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Cyclooxygenase-2 (COX-2) -6.5Arg120, Tyr355, Ser530
Tumor Necrosis Factor-alpha (TNF-α) -5.8Tyr59, Tyr119, Gly121
Matrix Metalloproteinase-9 (MMP-9) -7.1His226, Glu227, Pro245

The protein targets and binding data presented in this table are purely hypothetical and for illustrative purposes to demonstrate the potential application of docking simulations. These are not based on experimental results for the specified compound.

The insights gained from such in silico studies are invaluable for prioritizing compounds for synthesis and biological testing, thereby accelerating the drug discovery process. The computational analysis of this compound suggests it possesses favorable drug-like properties and warrants further investigation into its potential molecular interactions.

Mechanistic Investigations of Molecular and Cellular Interactions Strictly Non Clinical Contexts

Cellular Pathway Modulation and Signal Transduction Analysis (In Vitro Cell Lines)

In the absence of foundational molecular target data, no subsequent investigations into the effects of (E)-4-oxo-4-(propylamino)but-2-enoic acid on cellular pathways or signal transduction have been published.

No studies have been performed to analyze the changes in gene expression or the proteome of any model cell line upon treatment with this compound.

There is no research detailing the analysis of biochemical cascades or the modulation of enzyme activity within cellular extracts following exposure to this compound.

Subcellular Localization and Trafficking Studies of the Compound or its Derivatives

The precise subcellular localization and trafficking pathways of this compound have not been extensively detailed in publicly available research. However, based on its structural features—notably the presence of an α,β-unsaturated carbonyl system—and general knowledge of cellular transport of small molecules, a theoretical framework for its cellular journey can be proposed.

The α,β-unsaturated carbonyl moiety makes the compound a potential Michael acceptor, suggesting it could react with cellular nucleophiles like the thiol groups in glutathione (B108866) or cysteine residues within proteins. nih.govresearchgate.netresearchgate.net This reactivity could lead to its covalent binding to various cellular components, influencing its distribution and retention within the cell. The intracellular metabolism of similar α,β-unsaturated carbonyl compounds has been shown to involve conjugation with glutathione, followed by enzymatic reduction. nih.gov This suggests that the subcellular fate of this compound could be significantly influenced by the activity of enzymes such as glutathione S-transferases and carbonyl reductases. nih.gov

To empirically determine its subcellular distribution, studies would typically employ fluorescently-labeled derivatives. A fluorescent tag could be attached to the propylamino group or another suitable position on the molecule, provided it does not significantly alter the compound's physicochemical properties and biological activity. Techniques like confocal fluorescence microscopy could then be used to visualize the compound's localization in live cells, often in conjunction with specific organelle markers to identify its accumulation in compartments such as the mitochondria, endoplasmic reticulum, or nucleus. nih.govnih.govrsc.orgaddgene.org The development of genetically encoded fluorescent amino acids also presents a sophisticated method for labeling proteins that may interact with the compound, offering another avenue to trace its molecular interactions within the cell. nih.govnih.gov

Furthermore, advanced techniques like de novo lipid labeling could provide insights if the compound interacts with or is metabolized through lipid pathways. biorxiv.org This method allows for the tracking of individual lipid species and could reveal if the compound is incorporated into or alters lipid trafficking within live cells. biorxiv.org Without such direct experimental evidence, any discussion of the specific subcellular compartments where this compound resides remains speculative, though its chemical nature points towards interactions with thiol-containing molecules and potential enzymatic modification. nih.gov

Structure-Activity Relationship (SAR) Studies at the Molecular and Cellular Level (Non-Clinical Focus)

Identification of Key Pharmacophoric Features for Molecular Recognition

Structure-activity relationship (SAR) studies on analogs of this compound help to identify the key molecular features, or pharmacophores, responsible for their biological effects in non-clinical in vitro assays. For the broader class of 4-oxo-2-butenoic acid derivatives, several key pharmacophoric elements have been identified as crucial for molecular recognition and activity.

The core scaffold of 4-oxo-2-butenoic acid is a critical feature. The α,β-unsaturated carbonyl system is a known reactive center, capable of engaging in Michael additions with nucleophilic residues, such as cysteine, in target proteins. researchgate.netfrontiersin.org The electrophilicity of this system is often central to the compound's mechanism of action in various in vitro assays. researchgate.net

The substituents on this scaffold play a significant role in modulating activity:

The Carboxylic Acid: The terminal carboxylic acid group is a key hydrophilic and ionizable feature. At physiological pH, this group will be deprotonated, bearing a negative charge. This allows for potential ionic interactions with positively charged residues (e.g., arginine, lysine) in a target's binding site. The presence and location of such an acidic group are often critical for the biological activity of related butenoic acid derivatives.

The (E)-Stereochemistry: The trans (E) configuration of the double bond defines a specific spatial arrangement of the pharmacophoric features. This geometry is often crucial for optimal interaction with a target, as the alternative cis (Z) isomer would present the substituents in a different orientation, likely leading to a different or diminished biological response.

Pharmacophore models derived from related compounds often include features such as hydrogen bond acceptors (the carbonyl oxygens and carboxylate), a hydrogen bond donor (the amide proton), a hydrophobic region (the propyl group), and an ionic interaction site (the carboxylate). nih.gov The precise arrangement of these features dictates the molecule's ability to bind to its target and elicit a biological response.

Quantitative Structure-Activity Relationship (QSAR) Model Development for In Vitro Activity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. For classes of compounds like 4-oxo-2-butenoic acid derivatives, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are often employed to provide predictive models of in vitro activity. researchgate.netresearchgate.net

The development of a QSAR model for a series of analogs of this compound would typically involve the following steps:

Data Set Preparation: A series of structurally related compounds with a range of in vitro biological activities (e.g., IC₅₀ values for enzyme inhibition) would be selected. This dataset is then divided into a training set, used to build the model, and a test set, used to validate its predictive power.

Molecular Modeling and Alignment: 3D structures of all compounds in the dataset are generated and optimized to their lowest energy conformation. A crucial and often challenging step is the alignment of all molecules based on a common substructure or pharmacophore.

Descriptor Calculation: For each molecule, various physicochemical properties, or descriptors, are calculated. These can include steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields in 3D-QSAR, or topological, electronic, and constitutional descriptors in 2D-QSAR. nih.govresearchgate.netnih.gov

Model Generation and Validation: Statistical methods, such as Partial Least Squares (PLS) regression, are used to generate a mathematical equation that correlates the calculated descriptors with the observed biological activity. The quality of the model is assessed by statistical parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (q²). The model's predictive ability is then tested using the external test set of compounds.

A hypothetical QSAR study on a series of N-alkyl-4-oxo-4-aminobut-2-enoic acids might yield a data table like the one below, which would be used to build the predictive model.

CompoundN-Alkyl SubstituentLog(1/IC₅₀) (Experimental)Log(1/IC₅₀) (Predicted)ClogP (Descriptor)Molecular Volume (Descriptor)
1Methyl4.24.10.5120
2Ethyl4.54.60.9135
3Propyl5.15.01.4150
4Butyl5.35.41.9165
5Isopropyl4.84.71.3148

The resulting QSAR models can be visualized as contour maps, indicating regions where modifications to the molecular structure are likely to increase or decrease biological activity, thereby guiding the design of new, more potent analogs. researchgate.net For instance, the models might reveal that increasing the size and hydrophobicity of the N-alkyl chain up to a certain point enhances activity, while bulky or polar substituents are detrimental. Such models are invaluable tools in the non-clinical, early-stage discovery of novel bioactive compounds.

Biochemical Transformations and Environmental Fate Studies in Vitro, Microbial, and Environmental Systems

Enzymatic Biotransformations and Metabolite Identification in Cell-Free Systems

No studies have been identified that characterize the specific enzymes involved in the degradation of (E)-4-oxo-4-(propylamino)but-2-enoic acid.

There is no available data from mass spectrometric analyses to identify biotransformation products of this compound in cell-free systems.

Abiotic Degradation Pathways in Environmental Matrices

No research detailing the photolytic or hydrolytic degradation of this compound has been found.

Information regarding the sorption and leaching characteristics of this compound in environmental systems is not available in the current scientific literature.

Microbial Degradation and Bioremediation Potential

There are no published studies on the microbial degradation of this compound or an assessment of its potential for bioremediation.

Identification of Microorganisms Capable of Compound Degradation

There are no studies directly identifying microorganisms capable of degrading this compound. However, research on analogous compounds, particularly acrylamide (B121943) and other aliphatic amides, indicates that certain microbial genera possess the enzymatic machinery to break down such structures. The primary mechanism for the microbial degradation of simple amides is typically hydrolysis, catalyzed by amidase enzymes. hibiscuspublisher.comnih.gov This process cleaves the amide bond, which in the case of this compound, would be the bond between the carbonyl group and the propylamino group.

Extensive research on acrylamide, an unsaturated amide, has identified several bacterial genera with the ability to utilize it as a source of carbon and/or nitrogen. hibiscuspublisher.comsemanticscholar.org These microorganisms are considered likely candidates for the degradation of other unsaturated amides. The key enzyme in this process, amidase, hydrolyzes acrylamide to acrylic acid and ammonia. hibiscuspublisher.com Given the structural similarities, it is plausible that microorganisms from these genera could also degrade this compound.

Furthermore, studies on the degradation of long-chain alkylamines have identified bacteria such as Pseudomonas stutzeri that can cleave the carbon-nitrogen bond. oup.com This suggests that microbial communities in various environments may harbor species with the enzymatic capacity to metabolize N-alkylated compounds.

Table 1: Microorganisms Identified in the Degradation of Structurally Similar Compounds

Compound ClassStructurally Similar CompoundDegrading Microorganism Genera/SpeciesReference(s)
Unsaturated AmidesAcrylamideBacillus, Pseudomonas, Rhodococcus semanticscholar.org
Aliphatic AmidesVarious (e.g., propachlor)Mixed bacterial populations from natural pond water nih.gov
Long-chain AlkylaminesTetradecylaminePseudomonas stutzeri oup.com

This table presents data from studies on compounds structurally related to this compound, as direct microbial degradation studies for this specific compound are not available.

Optimization of Bioremediation Processes in Model Ecosystems

Specific bioremediation optimization studies for this compound have not been documented. However, general principles of bioremediation for chemical contaminants in soil and water can be applied. The optimization of bioremediation typically involves manipulating environmental conditions to enhance the growth and degradative activity of indigenous or introduced microorganisms.

Key parameters that are often optimized in model ecosystems (such as laboratory-scale bioreactors or soil microcosms) include:

Nutrient Availability: The addition of nitrogen and phosphorus sources can stimulate microbial growth and enhance the degradation of organic pollutants. nih.gov

pH: Microbial enzymes have optimal pH ranges for activity. Adjusting the pH of the contaminated medium can significantly impact degradation rates.

Temperature: Bioremediation processes are temperature-dependent, with optimal ranges varying for different microbial communities.

Oxygen Levels: For aerobic degradation processes, ensuring adequate oxygen supply through aeration is crucial.

Bioaugmentation and Biostimulation: Introducing specific microbial strains known for their degradative capabilities (bioaugmentation) or adding nutrients to stimulate the native microbial population (biostimulation) are common strategies. nih.gov

Research on the bioremediation of industrial wastewater containing amides has shown that immobilized bacterial cells in bioreactors can be effective. researchgate.net Optimization in these systems often involves controlling substrate concentration and flow rates to maximize the conversion of amides. researchgate.net For instance, in the bioremediation of crude oil-polluted soil, a "bioremediation cocktail" consisting of potent hydrocarbon-degrading bacteria and nutrient-rich agricultural wastes has been optimized using response surface methodology to maximize contaminant removal. nih.gov This approach could be adapted for the bioremediation of soils contaminated with this compound.

Table 2: Key Parameters for Optimization of Bioremediation of Related Compound Classes

ParameterInfluence on BioremediationExample from Related Compound StudiesReference(s)
Nutrient Supplementation Enhances microbial biomass and metabolic activity.Addition of poultry droppings and corn steep liquor as nutrient sources for hydrocarbon-degrading bacteria. nih.gov
pH Affects enzyme activity and microbial growth.Optimal pH is crucial for amidase activity in industrial wastewater treatment. researchgate.net
Temperature Influences rates of microbial metabolism.The half-life of acrylamide in aerobic soil increases as temperature decreases. semanticscholar.org
Microbial Consortia A mix of species can achieve more complete degradation.Use of bacterial consortia in bioremediation cocktails for polluted soil. nih.gov
Oxygen Availability Determines whether aerobic or anaerobic pathways dominate.Aerobic degradation of acrylamide in fresh water is significantly faster than anaerobic degradation. semanticscholar.org

This table outlines general bioremediation optimization parameters with examples drawn from studies on other chemical contaminants, as specific data for this compound is unavailable.

Role As a Precursor or Intermediate in Complex Molecule Synthesis

Synthesis of Natural Products Incorporating the Maleamic Acid or Related Scaffolds

The 4-oxo-2-enoic acid structural motif is a key component found in a number of biologically active natural products. jocpr.com This suggests that (E)-4-oxo-4-(propylamino)but-2-enoic acid and its derivatives could serve as valuable precursors in the total synthesis or analog development of such natural products. The general strategy would involve utilizing the inherent reactivity of the molecule to construct the core scaffold of the target natural product.

While direct incorporation of this compound into a natural product has not been extensively documented, the synthesis of natural products containing the related 4-oxo-2-enoic acid core highlights its potential. For instance, natural products like pyrenophorin (B1236334) and macrosphelide B contain this fundamental structure. jocpr.com The synthesis of analogs of these natural products could potentially start from N-alkylated maleamic acids to explore structure-activity relationships.

The general synthetic approach would likely involve:

Michael Addition: The α,β-unsaturated system is susceptible to conjugate addition by various nucleophiles, allowing for the introduction of diverse side chains present in natural products.

Cyclization Reactions: The carboxylic acid and amide functionalities can participate in intramolecular cyclization reactions to form various heterocyclic rings that may be part of a natural product's core structure.

The following table summarizes natural products containing the 4-oxo-2-enoic acid scaffold, illustrating the potential for using this compound in the synthesis of their analogs.

Natural ProductStructural FeaturePotential Synthetic Application of this compound
(+)-PyrenophorinContains a 16-membered macrolide with two 4-oxo-2-enoic acid unitsAs a building block for the synthesis of pyrenophorin analogs with modified amide functionalities.
Macrosphelide BA 16-membered macrolide with a 4-oxo-2-enoic acid moietyA starting material for the synthesis of macrosphelide B derivatives to probe biological activity.
(+)-A26771BA polyketide natural product with a 4-oxo-2-enoic acid subunitCould be utilized in the synthesis of novel analogs of A26771B with varied N-substituents. jocpr.com

Application in the Synthesis of Advanced Intermediates for Chemical Research

This compound is a valuable starting material for the synthesis of a variety of advanced intermediates used in chemical research. Its polyfunctional nature allows for its transformation into more complex molecules that can then be used in the synthesis of larger target structures. The reactivity of the butenoic acid backbone is central to its utility in this context.

One of the key reactions is the Michael addition of nucleophiles to the electron-deficient double bond. This reaction can be used to introduce a wide range of functional groups, leading to the formation of substituted butanoic acid derivatives. For example, the reaction with thiophenol can lead to the formation of 3-thiophenyl-4-oxo-4-(propylamino)butanoic acid, which can be a precursor for further synthetic manipulations.

Furthermore, the carboxylic acid group can be readily converted into other functional groups such as esters, acid chlorides, or amides, expanding the range of possible derivatives. These derivatives can then serve as key intermediates in the synthesis of compounds for materials science, medicinal chemistry, and other areas of chemical research. For instance, the conversion to an acid chloride would allow for Friedel-Crafts acylation reactions, while esterification could be used to protect the carboxylic acid during subsequent reaction steps.

The synthesis of boronic acid derivatives, which are important intermediates in Suzuki coupling reactions, is another potential application. mdpi.com While not directly demonstrated for the propylamino derivative, the general methodology for creating boronic acids from α,β-unsaturated systems could be applied.

Development of Novel Heterocyclic Systems Derived from this compound

A significant application of this compound and its analogs is in the synthesis of novel heterocyclic compounds. researchgate.netepa.gov The inherent reactivity of the molecule allows for a variety of cyclization strategies, leading to the formation of diverse ring systems. These heterocyclic products are of great interest due to their prevalence in pharmaceuticals and other biologically active molecules.

The general approach involves the reaction of the butenoic acid derivative with various binucleophilic reagents, which can attack both the electrophilic double bond and the carbonyl carbon of the carboxylic acid or amide. The specific heterocyclic system formed depends on the nature of the reacting nucleophile and the reaction conditions.

Examples of heterocyclic systems that can be synthesized from the analogous 4-oxo-but-2-enoic acid scaffold include:

Pyridazinones: Reaction with hydrazine (B178648) derivatives leads to the formation of pyridazinone rings, which are known to exhibit a range of biological activities. mdpi.com

Furanones: Intramolecular cyclization or reaction with specific reagents can yield furanone derivatives. researchgate.net

Pyrimidines and Pyridines: Treatment with reagents like thiourea (B124793) or ethyl cyanoacetate (B8463686) in the presence of a base can lead to the formation of pyrimidine (B1678525) and pyridine (B92270) rings, respectively. researchgate.net

The following table outlines some of the potential heterocyclic systems that could be derived from this compound, based on the known reactivity of similar compounds.

ReactantResulting Heterocyclic System
Hydrazine HydratePyridazinone derivatives
PhenylhydrazineN-phenyl-pyridazinone derivatives
ThioureaPyrimidine-thione derivatives
Ethyl Cyanoacetate / Ammonium AcetatePyridine derivatives
Hydroxylamine HydrochlorideIsoxazolone derivatives

These examples underscore the potential of this compound as a versatile platform for the generation of diverse heterocyclic libraries for screening in drug discovery and materials science.

Future Research Directions and Unexplored Avenues

Development of Advanced Materials Incorporating the Compound

The integration of (E)-4-oxo-4-(propylamino)but-2-enoic acid into polymeric structures or composites could lead to the creation of advanced materials with tunable properties. Research in this area would capitalize on the inherent reactivity and functionality of the molecule. Maleamic acids, the class to which this compound belongs, are recognized for their pH sensitivity, where the amide bond can be hydrolyzed under weakly acidic conditions. researchgate.netrsc.org This characteristic is fundamental to the development of "smart" materials.

Future research could focus on polymerizing or grafting this compound onto polymer backbones to create:

pH-Responsive Hydrogels: These materials could swell or degrade in response to specific pH changes, a desirable trait for targeted drug delivery systems. The hydrolysis of the amide bond within the compound could act as a trigger for the release of encapsulated therapeutic agents in acidic environments, such as those found in tumor tissues or specific cellular compartments. researchgate.net

Self-Healing Materials: The reversible nature of the bonds in maleamic acid derivatives could be exploited to design materials capable of repairing themselves after damage. researchgate.net The equilibrium between the amide and its precursor amine and anhydride (B1165640) forms could provide a mechanism for bond reformation, restoring the material's mechanical integrity. nih.gov

Functional Coatings and Adhesives: By incorporating the compound into coating formulations, it may be possible to develop surfaces with stimuli-responsive wettability or adhesion properties.

Table 1: Potential Advanced Materials and the Role of this compound

Potential MaterialKey FeatureProspective Role of the Compound
pH-Responsive PolymersAcid-labile amide bondActs as a cleavable linker for controlled release. researchgate.netrsc.org
Self-Healing PolymersReversible amide/anhydride formationProvides a dynamic covalent bonding mechanism for material repair. researchgate.netnih.gov
Smart HydrogelsStimuli-responsive swelling/degradationForms cross-links that break under specific pH conditions.
Functional CoatingsCarboxylic acid and amide groupsImparts tunable surface properties like hydrophilicity and adhesion.

Application in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry relies on non-covalent interactions to build complex, functional architectures. The structure of this compound is well-suited for directing self-assembly processes. The molecule contains hydrogen bond donors (the carboxylic acid and N-H of the amide) and acceptors (the carbonyl groups and the carboxylic acid), enabling the formation of ordered supramolecular structures.

Future investigations could explore:

Organogels and Hydrogels: The compound's ability to form extensive hydrogen-bonding networks could enable it to act as a gelator, structuring solvents into soft materials.

Micelle and Vesicle Formation: Amphiphilic polymers derived from this compound could self-assemble in solution to form micelles or vesicles. nih.gov The pH-responsive nature of the head group could be used to trigger the disassembly of these structures. nih.gov

Dynamic Combinatorial Chemistry: Maleamic acids can undergo reversible transamidation in organic solvents without a catalyst, a valuable reaction for dynamic combinatorial chemistry. nih.gov This allows for the generation of libraries of compounds that can adapt their composition in response to external stimuli, facilitating the discovery of new receptors or functional molecules. nih.gov

Table 2: Factors Influencing the Self-Assembly of this compound Derivatives

Influencing FactorEffect on Self-AssemblyPotential Outcome
pHProtonation state of the carboxylic acidControls the formation or dissociation of aggregates like micelles. nih.gov
Solvent PolarityStrength of hydrogen bonding and solvophobic effectsDetermines the type of supramolecular structure formed (e.g., sheets, fibers).
TemperatureKinetic and thermodynamic control of assemblyCan switch between different assembled states or affect gel stability.
Presence of GuestsTemplate-directed assemblyFormation of specific host-guest complexes within a dynamic library. nih.gov

Exploration of Analytical Applications as a Reagent or Probe

The specific chemical functionalities of this compound suggest its potential use in analytical chemistry as a reagent or a component of chemical probes. Its reactivity can be harnessed to detect or quantify other chemical species.

Unexplored analytical applications include:

pH-Sensitive Probes: The acid-labile nature of the maleamic acid structure makes it an ideal "caging" group. rsc.org The compound could be used to mask a fluorophore or chromophore. In an acidic environment, the amide bond would cleave, releasing the signaling molecule and producing a measurable response. This could be applied to the imaging of acidic organelles in living cells.

Derivatization Reagents: The compound could be used as a derivatization agent in chromatography to improve the detection of certain analytes.

Enzyme Substrates or Inhibitors: Related (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives have been shown to be potent inhibitors of enzymes like carbonic anhydrase. nih.gov This suggests that the propylamino derivative could be investigated as a potential ligand or inhibitor for various enzymes, forming the basis of new bioassays.

Table 3: Potential Analytical Applications for this compound

Application AreaPrinciple of OperationExample Use Case
Fluorescent pH SensorpH-triggered cleavage of the amide bond to release a fluorophore. rsc.orgMeasuring pH changes in biological systems.
Enzyme Inhibition AssaySpecific binding to the active site of a target enzyme. nih.govScreening for new drug candidates that target a specific enzyme.
Chromatographic ReagentCovalent labeling of analytes to enhance detection.Quantifying amines or alcohols in complex mixtures.
Chemical "Caging"Masking the activity of a bioactive molecule until cleavage. researchgate.netSpatially and temporally controlled release of signaling molecules.

Integration with Artificial Intelligence and Machine Learning for Predictive Chemical Research

The fields of chemistry and materials science are increasingly leveraging artificial intelligence (AI) and machine learning (ML) to accelerate discovery. nso-journal.org These computational tools can predict molecular properties, reaction outcomes, and material performance, thereby reducing the need for costly and time-consuming trial-and-error experimentation. nih.govyoutube.com

For this compound, AI and ML could be pivotal in:

Predicting Physicochemical Properties: ML models can be trained on datasets of related molecules to predict properties such as solubility, stability, and reactivity for the target compound under various conditions. figshare.com

Guiding Materials Design: By learning structure-property relationships, ML algorithms can suggest modifications to the compound's structure to optimize it for a specific application, such as enhancing its self-healing efficiency or tuning its pH-response profile. researchgate.net

Accelerating Reaction Optimization: AI tools can predict the optimal conditions (e.g., solvent, temperature, catalyst) for synthesizing derivatives of the compound or for its polymerization.

Virtual Screening for Biological Activity: ML models can predict the potential interaction of the compound with various biological targets, helping to prioritize experimental testing for drug discovery applications. mdpi.com

Table 4: Hypothetical Machine Learning Model for Predictive Research

Research GoalModel Input FeaturesPredicted OutputPotential Impact
Optimize pH-ResponsivenessSubstituent on the amine, solvent, temperatureHydrolysis rate constant (k) at pH 5Faster design of smart drug delivery systems. rsc.org
Discover New GelatorsMolecular descriptors (e.g., H-bond donors/acceptors, molecular shape)Probability of gel formation in a given solventAccelerated discovery of new soft materials.
Predict Enzyme InhibitionCompound's 3D structure, target protein structureBinding affinity (Ki) or IC50 valueEfficiently screen for potential therapeutic agents. nih.govmdpi.com
Material Property PredictionPolymer composition (wt% of compound), processing conditionsMechanical properties (e.g., tensile strength, elasticity)Rational design of high-performance polymers. nih.gov

Q & A

Q. What are the recommended methods for synthesizing (E)-4-oxo-4-(propylamino)but-2-enoic acid?

The compound can be synthesized via a two-step reaction. First, maleic anhydride is reacted with propylamine in a polar aprotic solvent (e.g., tetrahydrofuran) at 0–5°C to form the maleamic acid intermediate. The (E)-isomer is selectively obtained by acid-catalyzed isomerization under reflux (e.g., using HCl in ethanol) . Purification via recrystallization or column chromatography is recommended to isolate the product. Reaction progress should be monitored by TLC, and purity confirmed by HPLC (>95%).

Q. How should researchers safely handle this compound in the lab?

Due to the primary amine group, the compound may exhibit irritant properties. Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation or skin contact. Store in a cool, dry environment (2–8°C) under inert gas (e.g., argon) to prevent degradation. Spills should be neutralized with dilute acetic acid and absorbed with inert material .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • NMR : ¹H NMR (DMSO-d₆) should show characteristic signals: δ 6.3–6.5 ppm (doublets for the α,β-unsaturated carbonyl protons, J = 12–15 Hz) and δ 3.1 ppm (triplet for the propylamino -CH₂- group). ¹³C NMR will confirm carbonyl carbons at ~170 ppm .
  • Mass Spectrometry : HRMS (ESI-) should yield [M-H]⁻ at m/z 172.06 (calculated for C₇H₉NO₃). Validate with isotopic patterns .
  • IR : Look for peaks at ~1650 cm⁻¹ (C=O stretch) and ~1550 cm⁻¹ (N-H bend).

Q. What are the key physicochemical properties of this compound?

  • Solubility : Highly soluble in polar solvents (water, DMSO, ethanol) due to the carboxylic acid and amide groups.
  • LogP : Predicted XLogP3 ≈ 0.1 (PubChem data for analogous compounds), indicating moderate hydrophilicity .
  • Stability : Susceptible to hydrolysis under basic conditions; store at pH 4–6.

Q. How can researchers differentiate the (E)-isomer from the (Z)-isomer?

Use NOESY NMR to detect spatial proximity between the propylamino group and the β-proton of the α,β-unsaturated carbonyl. In the (E)-isomer, these groups are trans, resulting in no NOE correlation. Alternatively, compare coupling constants (J = 12–15 Hz for trans protons in the (E)-isomer) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data be resolved during characterization?

If unexpected peaks appear in NMR (e.g., additional doublets), consider:

  • Impurity analysis : Run LC-MS to detect byproducts (e.g., unreacted maleic anhydride or isomerization byproducts).
  • Dynamic effects : Variable-temperature NMR can reveal conformational exchange broadening. Cross-validate with X-ray crystallography for absolute configuration determination .

Q. What experimental design is recommended for studying its biological activity?

  • Target selection : Prioritize kinases (e.g., PknB in Mycobacterium tuberculosis) due to structural similarity to known kinase inhibitors .
  • Assays : Use fluorescence-based ATPase assays (IC₅₀ determination) and molecular docking to predict binding modes.
  • Controls : Include positive controls (e.g., staurosporine) and validate cytotoxicity in mammalian cell lines (e.g., HEK293).

Q. How can stability under ambient conditions be systematically evaluated?

  • Accelerated degradation studies : Expose the compound to UV light (254 nm), elevated temperatures (40–60°C), and varying pH (3–9). Monitor degradation via HPLC every 24 hours.
  • Long-term stability : Store samples at 25°C/60% RH for 12 months; analyze purity monthly. For optical applications, track photoluminescence intensity decay (e.g., 30% loss after 10 years as per analogous compounds) .

Q. What strategies optimize yield in large-scale synthesis?

  • Catalyst screening : Test Brønsted acids (e.g., p-TsOH) for isomerization efficiency.
  • Solvent optimization : Use ethanol-water mixtures (7:3 v/v) to improve solubility and reduce side reactions.
  • Process controls : Implement in-line FTIR to monitor reaction progression and automate pH adjustments.

Q. How can computational methods enhance research on this compound?

  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide applications in luminescent materials .
  • MD simulations : Model interactions with biological targets (e.g., kinase active sites) to identify critical binding residues .
  • QSAR models : Corlate substituent effects (e.g., propyl vs. isopropyl groups) with bioactivity or photostability.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.